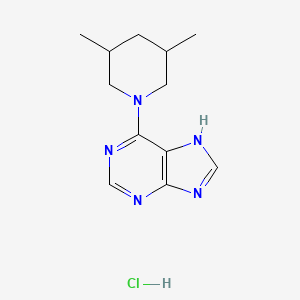

6-(3,5-dimethylpiperidin-1-yl)-9H-purine hydrochloride

Description

6-(3,5-Dimethylpiperidin-1-yl)-9H-purine hydrochloride is a purine derivative characterized by a substituted piperidine ring at the 6-position of the purine scaffold. This compound is synthesized via nucleophilic substitution of 6-chloropurine with 3,5-dimethylpiperidine, analogous to methods used for related derivatives like 6-(piperidin-1-yl)-9H-purine . The hydrochloride salt form improves solubility for pharmacological applications.

Properties

IUPAC Name |

6-(3,5-dimethylpiperidin-1-yl)-7H-purine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N5.ClH/c1-8-3-9(2)5-17(4-8)12-10-11(14-6-13-10)15-7-16-12;/h6-9H,3-5H2,1-2H3,(H,13,14,15,16);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIXMWXCKRPVKJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)C2=NC=NC3=C2NC=N3)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,5-dimethylpiperidin-1-yl)-9H-purine hydrochloride typically involves the reaction of 9H-purine with 3,5-dimethylpiperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the resulting compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-(3,5-Dimethylpiperidin-1-yl)-9H-purine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Reagents such as halogens, alkylating agents, or acylating agents are used under controlled conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted purine derivatives.

Scientific Research Applications

6-(3,5-Dimethylpiperidin-1-yl)-9H-purine hydrochloride has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(3,5-dimethylpiperidin-1-yl)-9H-purine hydrochloride involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, thereby affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Synthetic Efficiency: The piperidine derivative (35) achieves high yields (87%) under mild conditions, while bipiperidine analogs require multi-step synthesis (>60% yield) .

- Structural Impact : The 3,5-dimethylpiperidine group increases lipophilicity (clogP ~2.5 estimated) compared to piperidine (clogP ~1.8) and bipiperidine derivatives (clogP ~3.0), affecting solubility and bioavailability .

Pharmacological and Physicochemical Properties

Key Observations :

- Receptor Specificity: Bipiperidine derivatives exhibit high histamine H3 receptor (H3R) affinity due to extended hydrophobic interactions, whereas the target compound’s dimethylpiperidine group may favor adenosine receptor binding via optimized steric fit .

- Toxicity and ADME : Substituted purines with bulky groups (e.g., bipiperidine) show low toxicity and metabolic stability, suggesting the target compound’s dimethyl groups may similarly reduce off-target effects .

Analytical Characterization

- NMR Trends : Piperidine derivatives (e.g., compound 35) show purine proton signals at δ 7.95–8.37, while electron-withdrawing substituents (e.g., dichloro in 4b di) upfield-shift aromatic protons (δ 8.82–9.00) . The target compound’s NMR is expected to align with δ 7.9–8.4 for purine protons, with piperidine methyl groups at δ 1.2–1.5 .

- Crystallography: Derivatives like 6-(3,5-dimethoxybenzylamino)-9H-purine exhibit planar purine cores, suggesting the target compound’s piperidine group may adopt chair conformations without distorting the aromatic system .

Biological Activity

6-(3,5-dimethylpiperidin-1-yl)-9H-purine hydrochloride is a synthetic compound belonging to the purine derivatives class, which are known for their diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly in enzyme inhibition and receptor binding.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It may function as an enzyme inhibitor or receptor modulator , influencing several biochemical pathways. The specific targets and pathways can vary based on the context of its application, but it is often studied for its effects on kinase activity, which plays a crucial role in many cellular processes.

Enzyme Inhibition

Research indicates that this compound may inhibit certain kinases, which are enzymes that regulate various cellular functions through phosphorylation. Kinase inhibitors are particularly relevant in cancer therapy, where dysregulated kinase activity contributes to tumor growth and progression .

Case Studies and Research Findings

Several studies have investigated the biological activities of purine derivatives, including this compound:

- Kinase Inhibition : A study highlighted the compound's potential as a kinase inhibitor, suggesting that it could be effective against various cancer types by targeting specific kinases involved in tumorigenesis .

- Selectivity and Efficacy : Another research effort focused on the selectivity of this compound against different kinases. The findings suggested a favorable selectivity profile, indicating that it could inhibit cancer-related kinases while sparing others involved in normal cellular functions .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds. The following table summarizes key differences and similarities:

| Compound Name | Structural Features | Biological Activity | Selectivity |

|---|---|---|---|

| This compound | Purine base with piperidine moiety | Potential kinase inhibitor | Moderate selectivity |

| 6-(3,5-Dimethylpiperidin-1-yl)-N’-hydroxypyridine-3-carboximidamide | Hydroxypyridine addition | Kinase inhibition | High selectivity |

| (3,5-Dimethylpiperidin-1-yl)acetic acid hydrochloride | Pure piperidine derivative | Limited biological activity | Low selectivity |

Research Applications

The compound's versatility allows it to be utilized across various fields:

- Medicinal Chemistry : It serves as a building block for synthesizing more complex therapeutic agents.

- Biological Research : Investigated for its role in enzyme inhibition and receptor interactions.

- Industrial Applications : Used in developing new materials and chemical processes due to its unique chemical properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.